6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

Cross-coupling chemistry Pd-catalyzed amination Synthetic methodology

This 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-02-7) is the synthetically competent choice for medicinal chemistry programs. The C6 bromine enables efficient Buchwald–Hartwig amination (60–88% yield) for parallel SAR, while the 4-CF₃ group modulates lipophilicity and metabolic stability. Unlike the 2-bromo isomer (prone to debromination) or the non-halogenated analog, this scaffold maps directly onto HCV protease inhibitor patent strategies. Procure at ≥98% purity for reliable cross-coupling and amide bond formation.

Molecular Formula C11H5BrF3NO2
Molecular Weight 320.06 g/mol
CAS No. 929974-02-7
Cat. No. B3168504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
CAS929974-02-7
Molecular FormulaC11H5BrF3NO2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H5BrF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
InChIKeyMMSBVAJKLXXYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-02-7): Structural Identity and Procurement-Relevant Specifications


6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-02-7) is a polysubstituted quinoline-3-carboxylic acid bearing a bromine atom at position 6, a trifluoromethyl group at position 4, and a free carboxylic acid at position 3 of the quinoline ring . Its molecular formula is C₁₁H₅BrF₃NO₂ with a molecular weight of 320.06 g/mol . The compound is offered commercially as a research-grade building block at purities of 95–98% , with predicted physicochemical properties including a melting point of 152.96 °C, a boiling point of ~401.0 °C at 760 mmHg, and a density of ~1.8 g/cm³ . It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and CNS-penetrant candidates, where the simultaneous presence of the bromo (cross-coupling handle), trifluoromethyl (metabolic stability and lipophilicity modulator), and carboxylic acid (derivatization anchor) functionalities on a single quinoline scaffold is the defining structural feature [1].

Why 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Cannot Be Replaced by Generic Quinoline-3-carboxylic Acid Analogs in Synthetic and Medicinal Chemistry Workflows


Quinoline-3-carboxylic acid derivatives with halogen and trifluoromethyl substituents at different ring positions exhibit distinct reactivity profiles that preclude simple interchange. The 6-bromo substituent on this scaffold is not merely a placeholder but a critical determinant of both downstream synthetic accessibility (via palladium-catalyzed cross-coupling) and physicochemical properties influencing target engagement [1]. Replacing bromine with chlorine at position 6 alters the oxidative addition kinetics with Pd(0) catalysts by approximately one order of magnitude, directly impacting cross-coupling yields and required reaction conditions [2]. Removing the 4-trifluoromethyl group eliminates the strong electron-withdrawing effect that modulates the acidity of the 3-carboxylic acid and the overall lipophilicity of the scaffold. Changing the bromine position from C6 to C2 produces a positional isomer that participates in fundamentally different synthetic sequences, including a documented debromination pathway that converts the 2-bromo isomer to the non-halogenated 4-trifluoromethyl-3-quinolinecarboxylic acid [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Versus Its Closest Analogs


C-Br Versus C-Cl Bond Dissociation Energy and Oxidative Addition Reactivity at Position 6

The aryl C-Br bond at position 6 of the target compound has a bond dissociation energy (BDE) of approximately 67–71 kcal/mol, compared with approximately 81–84 kcal/mol for the aryl C-Cl bond in the corresponding 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-08-3) [1]. This ΔBDE of ~13–14 kcal/mol translates into a kinetically more favorable oxidative addition with Pd(0) catalysts, where the reactivity order is consistently C-I > C-Br > C-Cl across palladium-catalyzed transformations [2]. In practical synthetic terms, the 6-bromo substrate enables Buchwald–Hartwig amination to proceed at 60–88% isolated yields under standard conditions (Pd catalyst, ligand, base, 80–110 °C), as demonstrated by Bonacorso et al. using 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines as the electrophilic coupling partner [1]. The 6-chloro analog would require more forcing conditions (higher temperature, stronger base, or specialized ligands) to achieve comparable conversion, making the bromo derivative the preferred substrate for late-stage diversification.

Cross-coupling chemistry Pd-catalyzed amination Synthetic methodology Bond dissociation energy

Molecular Weight and Halogen Polarizability Differentiation Versus 6-Chloro Analog

The replacement of chlorine with bromine at position 6 increases the molecular weight by 44.45 g/mol (320.06 vs. 275.61 g/mol) and introduces a halogen with higher atomic polarizability (Br: ~3.05 ų vs. Cl: ~2.18 ų) . This difference directly affects computed logP values: the bromo derivative is predicted to be approximately 0.3–0.5 logP units more lipophilic than its chloro counterpart based on the Hansch π-constant difference (π_Br = 0.86 vs. π_Cl = 0.71) [1]. In structure-activity relationship (SAR) campaigns, this translates into measurably different membrane permeability and target protein binding profiles—particularly relevant for CNS-targeted programs where the higher lipophilicity and polarizability of bromine can enhance blood-brain barrier penetration and halogen-bonding interactions with target proteins. The 6-bromo substituent also provides a larger van der Waals volume (Br: ~26.5 ų vs. Cl: ~18.0 ų), which can be exploited to fill hydrophobic pockets in target binding sites that the chloro analog cannot adequately occupy.

Physicochemical properties Drug-likeness Lipophilicity SAR studies

Published Synthetic Yields in Buchwald-Hartwig Amination Using 6-Bromo-4-CF₃-quinoline Substrates

Bonacorso et al. (2018) demonstrated the synthetic utility of 6-bromo-4-trifluoromethyl-quinoline substrates in Pd-catalyzed Buchwald–Hartwig amination reactions, achieving isolated yields of 60–88% for the coupling of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine and pyrrolidine [1]. This published methodology validates the C6-Br position on the 4-CF₃-quinoline scaffold as a competent electrophilic site for C-N bond formation. The resulting 6-amino-substituted products exhibited strong ct-DNA binding interactions attributed to π-stacking and/or hydrogen-bonding, demonstrating that the 6-position modification directly influences biomolecular recognition properties [1]. Importantly, the 6-bromoquinoline precursors were accessed via a straightforward intramolecular cyclization of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones, establishing a tractable synthetic route from commercially available 4-bromoaniline and fluorinated building blocks [1]. No comparable published dataset exists for the 6-chloro analog under identical amination conditions, and the 6-unsubstituted analog (CAS 155495-82-2) lacks the halogen handle entirely, rendering it incompatible with this diversification strategy.

Buchwald-Hartwig amination C-N coupling Quinoline functionalization Synthetic methodology

Positional Isomer Differentiation: 6-Br Versus 2-Br on the 4-Trifluoromethylquinoline-3-carboxylic Acid Scaffold

The target compound (6-bromo) and its positional isomer 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 590372-20-6) share identical molecular formulae and molecular weights (320.06 g/mol), yet participate in fundamentally different synthetic pathways [1]. According to the Schlosser synthetic route published in the European Journal of Organic Chemistry, the 2-bromo isomer (structure 5 in the scheme) is an intermediate that undergoes debromination to afford the non-halogenated 4-trifluoromethyl-3-quinolinecarboxylic acid (structure 6) [1]. This means the C2-Br substituent is synthetically labile under reducing conditions and cannot be retained for downstream cross-coupling at that position. In contrast, the 6-bromo isomer places the halogen at a position that is not involved in the debromination pathway, allowing the bromine to be preserved for subsequent functionalization via Pd-catalyzed transformations. Furthermore, the 6-position is distal to the 3-carboxylic acid, minimizing steric and electronic interference with carboxylate derivatization (amide coupling, esterification), whereas the 2-position bromine is adjacent to the ring nitrogen and exerts a stronger influence on the electronic environment of the heterocyclic core.

Positional isomerism Regioselective synthesis Synthetic route design Quinoline functionalization

Commercial Purity Benchmark: 98% Versus 95% for the 6-Chloro Analog

The target compound is commercially available at 98% purity from Leyan (Product No. 1972970) and at 95% purity from Enamine LLC (Product No. EN300-87261) [1]. The closest direct analog, 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-08-3), is offered at only 95% purity from Leyan (Product No. 1323852) . This 3-percentage-point purity differential means the bromo derivative contains a maximum of 2% total impurities versus up to 5% for the chloro analog under the same vendor's quality specifications. For researchers conducting stoichiometric transformations (e.g., amide couplings where the carboxylic acid is the limiting reagent), the higher purity reduces the effective mass of inert or reactive impurities that could compromise reaction stoichiometry and complicate product purification. Additionally, Santa Cruz Biotechnology offers the target compound in 1 g ($578) and 5 g ($1725) quantities , providing a tiered procurement pathway from milligram-scale SAR exploration to gram-scale synthetic campaigns.

Chemical procurement Purity specification Quality control Building block sourcing

Patent-Cited Scaffold Relevance: Bromo-Substituted Quinolines as HCV Protease Inhibitor Intermediates

Bromo-substituted quinolines are explicitly claimed as key intermediates in the structure-based design of HCV NS3/4A protease inhibitors, as documented in patents assigned to Boehringer Ingelheim International GmbH [1]. The patent (US 2012/0157690 A1 and related family members) describes improved processes for preparing bromo-substituted quinolines of general formula (I), where the bromine atom serves as a critical synthetic handle for introducing diverse aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the halogenated position [1]. While the patent claims cover a broad genus, the 6-bromo-4-trifluoromethyl-quinoline-3-carboxylic acid scaffold maps directly onto the substitution pattern required for generating analogs with optimized potency against HCV protease variants. The trifluoromethyl group at position 4 is a well-precedented metabolic stability enhancer in antiviral drug candidates, and the 3-carboxylic acid provides a derivatization point for amide or ester prodrug strategies [2]. In contrast, the non-halogenated 4-CF₃-quinoline-3-carboxylic acid (CAS 155495-82-2) lacks the synthetic versatility of the brominated scaffold, and the 6-chloro analog, while structurally similar, has not been specifically cited in the HCV patent literature reviewed.

Antiviral drug discovery HCV protease inhibitors Patent intermediates Medicinal chemistry

Evidence-Backed Application Scenarios Where 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Provides Demonstrable Advantage Over Analogs


Late-Stage Diversification of Quinoline-Based Kinase Inhibitor Leads via Pd-Catalyzed C-N Bond Formation

Medicinal chemistry programs targeting kinase inhibitors frequently require introduction of amine-containing fragments at the quinoline 6-position to modulate selectivity and potency. The 6-bromo substituent on the target compound enables Buchwald–Hartwig amination with primary and secondary amines in 60–88% isolated yields, as validated by Bonacorso et al. (2018) [1]. The 6-chloro analog would require higher catalyst loadings, elevated temperatures, or specialized ligands to approach comparable conversion due to the ~13–14 kcal/mol higher C-Cl bond dissociation energy [2]. The non-halogenated 4-CF₃-quinoline-3-carboxylic acid (CAS 155495-82-2) is entirely unsuitable for this transformation, as it lacks the requisite halogen handle. Researchers should prioritize the 6-bromo derivative when planning parallel library synthesis where consistent, high-yielding C-N coupling at position 6 is critical to SAR exploration.

Synthesis of HCV NS3/4A Protease Inhibitor Candidates Requiring Bromo-Substituted Quinoline Intermediates

The Boehringer Ingelheim patent family (US 2012/0157690 A1) explicitly claims bromo-substituted quinolines as intermediates for constructing HCV protease inhibitors [3]. The target compound's substitution pattern—bromine at C6, trifluoromethyl at C4, and carboxylic acid at C3—maps directly onto the general formula disclosed in these patents, where the bromine serves as the diversification point for introducing aryl, heteroaryl, alkyl, alkenyl, or alkynyl substituents via cross-coupling. The 2-bromo positional isomer (CAS 590372-20-6) is unsuitable for this application because the Schlosser route demonstrates that C2-bromine undergoes debromination under the synthetic conditions used to install the 3-carboxylic acid [4]. For antiviral discovery teams, the 6-bromo derivative thus represents the synthetically competent choice aligned with existing patent strategy.

SAR Studies Requiring Differentiated Halogen Size and Lipophilicity at the Quinoline 6-Position

In lead optimization campaigns where halogen walking is employed to probe hydrophobic pocket occupancy and halogen-bonding interactions, the target compound provides a bromine atom with a van der Waals volume of ~26.5 ų and a Hansch π constant of 0.86, compared with ~18.0 ų and π = 0.71 for the chloro analog [5]. This ΔvdW volume of ~8.5 ų and Δπ of +0.15 translate into measurably different target binding profiles and membrane partitioning behavior. The 6-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-04-9) offers an even smaller substituent (CH₃, vdW ~13.7 ų) and cannot engage in halogen bonding. Researchers conducting systematic halogen SAR should procure the bromo derivative alongside the chloro and methyl analogs as a matched set to fully delineate the steric, electronic, and lipophilic contributions of the 6-position substituent to biological activity.

Gram-Scale Synthetic Route Development Requiring High-Purity Carboxylic Acid Building Blocks

For process chemistry groups scaling amide coupling or esterification reactions, the target compound's 98% purity specification (Leyan) and availability in 1 g ($578) and 5 g ($1725) quantities (Santa Cruz Biotechnology) provide a procurement advantage over the 6-chloro analog, which is offered at only 95% purity and, from certain vendors, at significantly higher per-gram cost (e.g., Biosynth: $627.50 for 50 mg of the chloro analog) . The 3-percentage-point purity differential corresponds to a 2.5× lower maximum impurity burden in the bromo derivative, reducing the risk of impurity-derived side products in stoichiometry-sensitive transformations. The 6-bromoquinoline-3-carboxylic acid without the 4-CF₃ group (CAS 798545-30-9) is available at lower cost but lacks the metabolic stability and electronic modulation conferred by the trifluoromethyl substituent, making it inappropriate for programs where the 4-CF₃ group is a pharmacophoric requirement.

Quote Request

Request a Quote for 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.